![molecular formula C4Cl2F6 B2527750 trans-1,2-Dichlorohexafluorocyclobutane CAS No. 3832-15-3](/img/structure/B2527750.png)
trans-1,2-Dichlorohexafluorocyclobutane
Overview
Description
Synthesis Analysis
Trans-1,2-Dichlorohexafluorocyclobutane is typically synthesized by the reaction of chlorotrifluoroethylene with 1,3-dichloro-1,1,2,2-tetrafluoropropane . The resulting product is then purified and distilled to obtain trans-1,2-Dichlorohexafluorocyclobutane with a high level of purity .Molecular Structure Analysis
The molecular formula of trans-1,2-Dichlorohexafluorocyclobutane is C4Cl2F6 . It has an average mass of 232.939 Da and a monoisotopic mass of 231.928131 Da .Chemical Reactions Analysis
The thermal dimerization of chlorotrifluoroethylene leads to 1,2-dichlorohexafluorocyclobutane consisting mainly of the high boiling isomer . On the other hand, the photochemical or catalytic chlorination of hexafluorocyclobutene yields a dichloride consisting mainly of the low boiling isomer .Physical And Chemical Properties Analysis
Trans-1,2-Dichlorohexafluorocyclobutane has a boiling point of 59.5±0.0 °C . Its density is approximately 1.8±0.1 g/cm3 and it has a vapour pressure of 213.5±0.1 mmHg at 25°C . The compound has a molar refractivity of 28.9±0.4 cm3 and a molar volume of 132.7±5.0 cm3 .Scientific Research Applications
Investigation of Spectroscopic Properties
Researchers have studied the infrared absorption spectra of both cis- and trans-1,2-Dichlorohexafluorocyclobutane. These spectra provide insights into molecular vibrations and interactions. The compound’s unique vibrational modes can be probed using spectroscopic techniques, aiding in its characterization .
Mechanism of Action
Target of Action
The primary target of trans-1,2-Dichlorohexafluorocyclobutane is the nicotinic acetylcholine receptor (nAcChoR). This receptor is a member of a superfamily of structurally similar ligand-gated ion channels .
Mode of Action
Trans-1,2-Dichlorohexafluorocyclobutane interacts with the nicotinic acetylcholine receptor, affecting its desensitization kinetics. Specifically, it enhances the fraction of receptors preexisting in the slow desensitized state and increases the apparent rates of agonist-induced fast and slow desensitization .
Biochemical Pathways
Its interaction with the nicotinic acetylcholine receptor suggests that it may influence neurotransmission processes .
Pharmacokinetics
Result of Action
The molecular and cellular effects of trans-1,2-Dichlorohexafluorocyclobutane’s action are primarily related to its influence on the nicotinic acetylcholine receptor. By affecting the receptor’s desensitization kinetics, it may alter neuronal signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans-1,2-Dichlorohexafluorocyclobutane. For instance, its use as a refrigerant suggests that it is stable under a range of temperatures. .
Safety and Hazards
Trans-1,2-Dichlorohexafluorocyclobutane is classified as a hazardous substance . It has hazard statements H315-H319-H335, indicating that it is harmful if inhaled and causes skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
properties
IUPAC Name |
(1S,2S)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10/t1-,2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHAGAHDHRQIMB-LWMBPPNESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@]1([C@@](C(C1(F)F)(F)F)(F)Cl)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037343 | |
Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Dichlorohexafluorocyclobutane | |
CAS RN |
3832-15-3 | |
Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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